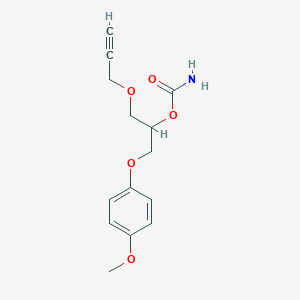
1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate, also known as AY-9944, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme 7-dehydrocholesterol reductase, which is a key enzyme in the biosynthesis of cholesterol. AY-9944 has been used to study the role of cholesterol in various biological processes and has also been investigated as a potential therapeutic agent for a range of diseases.
Mechanism Of Action
1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate is a potent inhibitor of the enzyme 7-dehydrocholesterol reductase, which is a key enzyme in the biosynthesis of cholesterol. By inhibiting this enzyme, 1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate reduces the production of cholesterol in cells. This can have a range of effects on cellular processes, including the regulation of gene expression and the development of the nervous system.
Biochemical And Physiological Effects
1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of cholesterol in cells, which can have a range of effects on cellular processes. 1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate has also been shown to affect the development of the nervous system, and has been implicated in the regulation of gene expression.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate in lab experiments is its potency as an inhibitor of 7-dehydrocholesterol reductase. This allows researchers to study the effects of reducing cholesterol production in cells in a controlled manner. However, one limitation of using 1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate is that it can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on 1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate. One area of interest is the potential therapeutic applications of this compound for a range of diseases, including Alzheimer's disease, cancer, and cardiovascular disease. Another area of interest is the development of more potent and selective inhibitors of 7-dehydrocholesterol reductase, which could have even greater potential for therapeutic use. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate, and to elucidate the mechanisms underlying its effects on cellular processes.
Synthesis Methods
The synthesis of 1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate involves the reaction of p-methoxyphenol with propargyl alcohol to form the propargyl ether intermediate. This intermediate is then reacted with isopropyl chloroformate to form the carbamate derivative. The final step involves the reaction of the carbamate derivative with lithium aluminum hydride to produce 1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate.
Scientific Research Applications
1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate has been extensively used in scientific research to study the role of cholesterol in various biological processes. It has been used to investigate the effects of cholesterol on the development of the nervous system, as well as its role in the regulation of gene expression. 1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate has also been studied as a potential therapeutic agent for a range of diseases, including Alzheimer's disease, cancer, and cardiovascular disease.
properties
CAS RN |
16222-52-9 |
|---|---|
Product Name |
1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
[1-(4-methoxyphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C14H17NO5/c1-3-8-18-9-13(20-14(15)16)10-19-12-6-4-11(17-2)5-7-12/h1,4-7,13H,8-10H2,2H3,(H2,15,16) |
InChI Key |
IPNXWGYCLQHBMK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(COCC#C)OC(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(COCC#C)OC(=O)N |
synonyms |
1-(p-Methoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



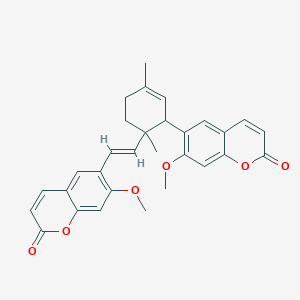
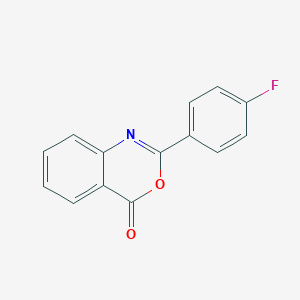
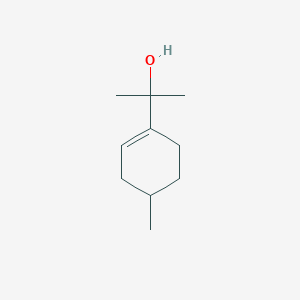
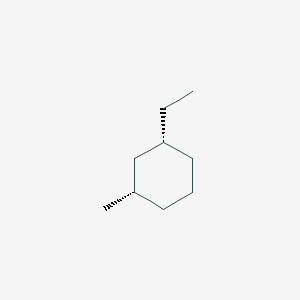
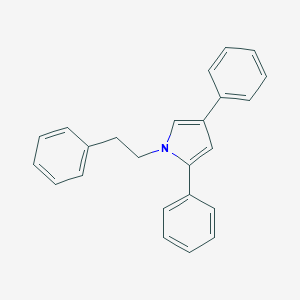
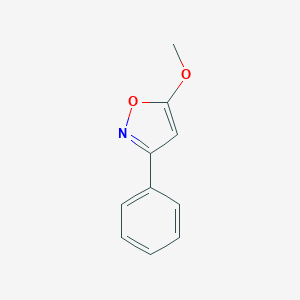
![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)
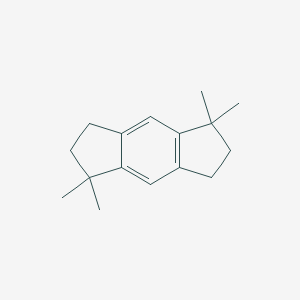
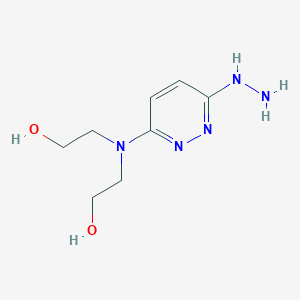
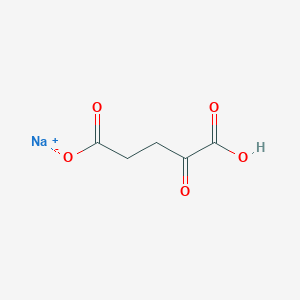
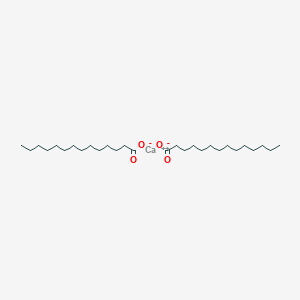

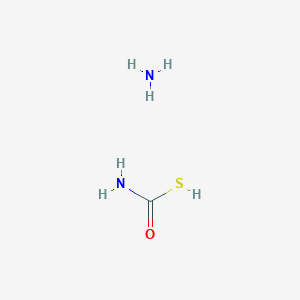
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)